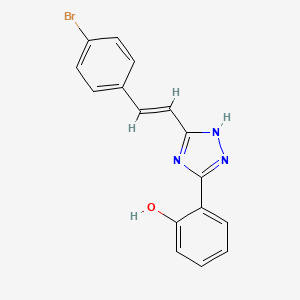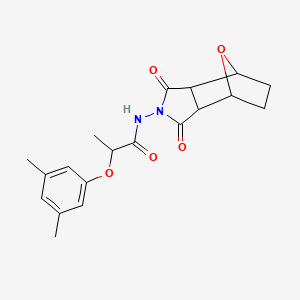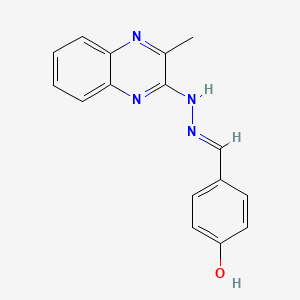![molecular formula C19H27N3O2 B6067726 N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B6067726.png)
N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure that includes an indene moiety, a piperazine ring, and an acetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Moiety: Starting from a suitable precursor, the indene ring can be synthesized through cyclization reactions.
Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions.
Acetamide Group Addition:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the piperazine ring.
Substitution: Various substitution reactions can be performed on the indene and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They might be investigated for their efficacy in treating various ailments, including neurological disorders or infections.
Industry
Industrially, these compounds can be used in the development of new materials or as additives in various formulations.
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The indene and piperazine moieties could play a crucial role in binding to the target site, while the acetamide group might influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide: can be compared with other acetamides, indene derivatives, and piperazine-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13(2)12-22-8-7-20-19(24)17(22)11-18(23)21-16-9-14-5-3-4-6-15(14)10-16/h3-6,13,16-17H,7-12H2,1-2H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITORMOJQRVIRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)NC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-2-phenyl-N-[1-(1-propyl-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6067643.png)
![4-{[2-(4-fluorophenyl)-1-piperidinyl]carbonyl}pyridazine](/img/structure/B6067662.png)


![3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B6067693.png)

![N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B6067702.png)

![ethyl 2-{[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}-3-oxobutanoate](/img/structure/B6067731.png)

![7-(4-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6067743.png)
![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-phenylphthalazin-1-amine](/img/structure/B6067751.png)
![5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]](/img/structure/B6067753.png)
![(3R,4R)-4-[4-(2-phenylethyl)piperazin-1-yl]-1-(4,4,4-trifluorobutyl)piperidin-3-ol](/img/structure/B6067758.png)
